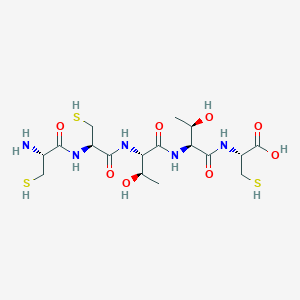
L-Cysteinyl-L-cysteinyl-L-threonyl-L-threonyl-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Cysteinyl-L-cysteinyl-L-threonyl-L-threonyl-L-cysteine is a peptide composed of five amino acids: two cysteine residues and two threonine residues
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-cysteinyl-L-threonyl-L-threonyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-cysteine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-threonine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the remaining amino acids in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
L-Cysteinyl-L-cysteinyl-L-threonyl-L-threonyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can form disulfide bonds, leading to the formation of cystine.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The hydroxyl groups in threonine residues can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophiles like alkyl halides can react with the hydroxyl groups in threonine residues.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of alkylated threonine residues.
科学的研究の応用
L-Cysteinyl-L-cysteinyl-L-threonyl-L-threonyl-L-cysteine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein folding and stability due to the presence of cysteine residues.
Medicine: Potential therapeutic applications in drug delivery and as a scaffold for designing bioactive peptides.
Industry: Utilized in the development of peptide-based materials and coatings.
作用機序
The mechanism of action of L-Cysteinyl-L-cysteinyl-L-threonyl-L-threonyl-L-cysteine involves its ability to form disulfide bonds, which can influence protein structure and function. The cysteine residues can interact with other thiol-containing molecules, leading to the formation of stable disulfide-linked complexes. This property is crucial in protein folding and stabilization, as well as in the design of peptide-based therapeutics.
類似化合物との比較
Similar Compounds
L-Cysteine: A single amino acid with a thiol group, involved in protein synthesis and metabolism.
L-Threonine: An essential amino acid with a hydroxyl group, important for protein synthesis.
L-Cysteinyl-L-cysteine: A dipeptide with two cysteine residues, known for its ability to form disulfide bonds.
L-Threonyl-L-threonine: A dipeptide with two threonine residues, involved in protein synthesis.
Uniqueness
L-Cysteinyl-L-cysteinyl-L-threonyl-L-threonyl-L-cysteine is unique due to its combination of cysteine and threonine residues, which allows it to participate in both disulfide bond formation and nucleophilic substitution reactions. This dual functionality makes it a valuable compound for studying protein structure and designing bioactive peptides.
特性
CAS番号 |
918412-73-4 |
|---|---|
分子式 |
C17H31N5O8S3 |
分子量 |
529.7 g/mol |
IUPAC名 |
(2R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C17H31N5O8S3/c1-6(23)11(15(27)20-10(5-33)17(29)30)22-16(28)12(7(2)24)21-14(26)9(4-32)19-13(25)8(18)3-31/h6-12,23-24,31-33H,3-5,18H2,1-2H3,(H,19,25)(H,20,27)(H,21,26)(H,22,28)(H,29,30)/t6-,7-,8+,9+,10+,11+,12+/m1/s1 |
InChIキー |
RFKWZQUOEWSHRF-GYKLTJCLSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N)O |
正規SMILES |
CC(C(C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)O)NC(=O)C(CS)NC(=O)C(CS)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


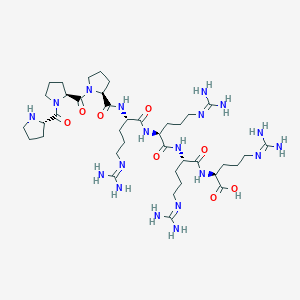

![2-(3-Oxo-3H-naphtho[2,1-b]pyran-1-yl)-N-(prop-2-yn-1-yl)acetamide](/img/structure/B14197344.png)
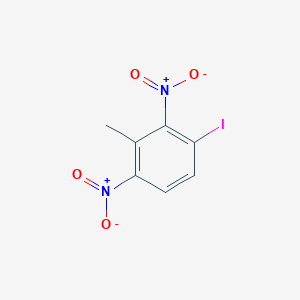
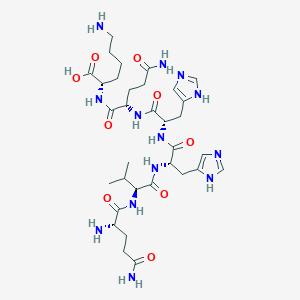


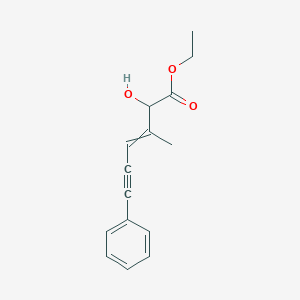
![4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14197398.png)
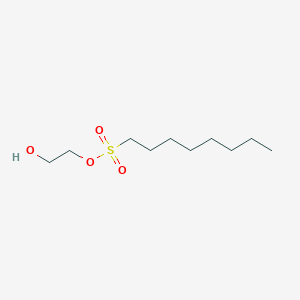
![1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one](/img/structure/B14197406.png)
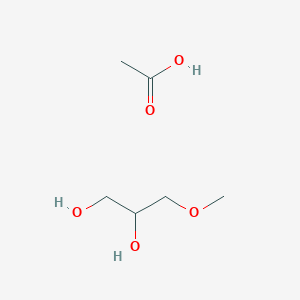
![Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14197418.png)

